molecular formula C20H15N3O4S B2364909 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 313387-12-1

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2364909
CAS No.: 313387-12-1
M. Wt: 393.42
InChI Key: GCFAOUUZNOHRPI-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions.

    Nitration and methoxylation: The benzo[d]thiazole core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

    Acylation: The final step involves the acylation of the nitrated and methoxylated benzo[d]thiazole with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides, sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this class can interact with various molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents.

    Naphthalene derivatives: Compounds with naphthalene moieties but different functional groups.

Uniqueness

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Biological Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound features a benzothiazole moiety, a methoxy group , and a naphthalene substituent, which contribute to its biological properties. The presence of the nitro group on the benzothiazole ring enhances its reactivity and interaction with biological targets.

ComponentDescription
BenzothiazoleProvides a framework for biological activity.
Methoxy GroupModifies solubility and reactivity.
NaphthaleneEnhances hydrophobic interactions with biological targets.

The mechanisms through which this compound exerts its effects are not fully elucidated but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cancer cell proliferation.
  • Cell Cycle Arrest : It has been suggested that similar compounds can induce cell cycle arrest at the G2 phase, leading to apoptosis in cancer cells .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may have potential as an anticancer agent due to its ability to inhibit tumor growth .
  • Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity, indicating potential applications in treating infections.

Anticancer Studies

A study on related compounds demonstrated that derivatives of benzothiazole exhibited selective inhibition of glutathione transferase (GST P1-1), which is a target for anticancer drugs. These derivatives showed enhanced anticancer activity against various cell lines, suggesting that structural modifications can significantly impact efficacy .

Enzyme Inhibition

Another investigation into similar compounds revealed their ability to inhibit specific enzymes involved in cancer progression. For instance, compounds like NBDHEX showed selective inhibition towards GST P1-1 and demonstrated significant anticancer activities in vitro . This highlights the potential for this compound to act through similar pathways.

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaBiological Activity
4-MethoxybenzothiazoleC8H7N3O2SAntimicrobial
5-NitrobenzothiazoleC7H4N2O2SAnticancer
NBDHEX DerivativeC10H10N4O3SAnticancer

This table illustrates how variations in structure can lead to differing biological activities, emphasizing the importance of specific functional groups in determining therapeutic potential.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-27-16-10-14(23(25)26)11-17-19(16)22-20(28-17)21-18(24)9-13-7-4-6-12-5-2-3-8-15(12)13/h2-8,10-11H,9H2,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFAOUUZNOHRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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